2,2,2-trifluoroethylN-(6-oxopiperidin-3-yl)carbamate
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Overview
Description
2,2,2-Trifluoroethyl N-(6-oxopiperidin-3-yl)carbamate is a synthetic organic compound with the molecular formula C₈H₁₁F₃N₂O₃ It is characterized by the presence of a trifluoroethyl group, a piperidinone ring, and a carbamate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl N-(6-oxopiperidin-3-yl)carbamate typically involves the following steps:
Formation of the Piperidinone Ring: The starting material, 3-piperidone, is reacted with suitable reagents to introduce the 6-oxo group.
Introduction of the Carbamate Group: The intermediate is then treated with 2,2,2-trifluoroethyl isocyanate under controlled conditions to form the carbamate linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Processes: Depending on the scale, either batch reactors or continuous flow systems can be used.
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroethyl N-(6-oxopiperidin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the piperidinone ring or the carbamate group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the trifluoroethyl group or the piperidinone ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogenating agents or nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a more saturated compound.
Scientific Research Applications
2,2,2-Trifluoroethyl N-(6-oxopiperidin-3-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which 2,2,2-trifluoroethyl N-(6-oxopiperidin-3-yl)carbamate exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethyl N-(4-oxopiperidin-3-yl)carbamate: Similar structure but with a different position of the oxo group.
2,2,2-Trifluoroethyl N-(6-hydroxypiperidin-3-yl)carbamate: Contains a hydroxyl group instead of an oxo group.
Uniqueness
2,2,2-Trifluoroethyl N-(6-oxopiperidin-3-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines
Properties
Molecular Formula |
C8H11F3N2O3 |
---|---|
Molecular Weight |
240.18 g/mol |
IUPAC Name |
2,2,2-trifluoroethyl N-(6-oxopiperidin-3-yl)carbamate |
InChI |
InChI=1S/C8H11F3N2O3/c9-8(10,11)4-16-7(15)13-5-1-2-6(14)12-3-5/h5H,1-4H2,(H,12,14)(H,13,15) |
InChI Key |
IRHDLFFOPGNFBC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NCC1NC(=O)OCC(F)(F)F |
Origin of Product |
United States |
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